molecular formula C20H20ClNO3 B11234026 1-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentanecarboxamide

1-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentanecarboxamide

Cat. No.: B11234026
M. Wt: 357.8 g/mol
InChI Key: KHDXETKWYNHWOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carboxamide is a synthetic organic compound It is characterized by the presence of a chlorophenyl group, a benzodioxin ring, and a cyclopentane carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Introduction of the Chlorophenyl Group: This step may involve the use of chlorobenzene derivatives in a Friedel-Crafts acylation reaction.

    Formation of the Cyclopentane Carboxamide: This can be synthesized by reacting cyclopentanone with amines and carboxylic acid derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: May be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Could be used in the development of new materials or as a precursor in the synthesis of polymers.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohexane-1-carboxamide: Similar structure with a cyclohexane ring instead of cyclopentane.

    1-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carboxylic acid: Carboxylic acid derivative instead of carboxamide.

Uniqueness

1-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C20H20ClNO3

Molecular Weight

357.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carboxamide

InChI

InChI=1S/C20H20ClNO3/c21-15-5-3-14(4-6-15)20(9-1-2-10-20)19(23)22-16-7-8-17-18(13-16)25-12-11-24-17/h3-8,13H,1-2,9-12H2,(H,22,23)

InChI Key

KHDXETKWYNHWOO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NC3=CC4=C(C=C3)OCCO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.